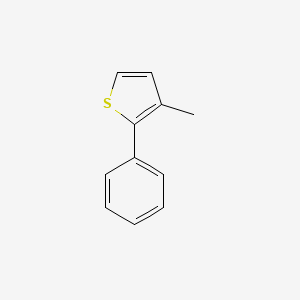

3-Methyl-2-phenylthiophene

Description

Role in Heterocyclic Chemistry

Thiophene (B33073) derivatives are cornerstones of heterocyclic chemistry, a field that underpins a significant portion of organic chemistry. nih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a molecule without a significant loss of biological activity. rroij.com This property is invaluable in the design of new molecules with desired functions. The versatile chemistry of thiophene allows for a wide array of substitution reactions, enabling the synthesis of a vast library of derivatives with tailored properties. researchgate.net Traditional synthetic methods for creating thiophene derivatives include the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses. bohrium.com More recent strategies involve metal-catalyzed approaches, iodocyclization reactions, and multicomponent procedures to enhance regioselectivity and efficiency. bohrium.commdpi.com

Interdisciplinary Relevance in Advanced Materials and Medicinal Chemistry

The significance of thiophene derivatives extends far beyond the confines of traditional organic synthesis, playing a pivotal role in the development of advanced materials and pharmaceuticals.

In materials science , thiophene-based compounds are celebrated for their semiconductor and fluorescent properties. researchgate.net The electronic characteristics of these materials can be finely tuned through chemical modifications, making them essential components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.gov Polythiophenes, polymers containing repeating thiophene units, are particularly noteworthy for their electrical conductivity and have been the subject of extensive research. nih.gov

In medicinal chemistry , the thiophene nucleus is a privileged pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. nih.govrsc.org A significant number of FDA-approved drugs contain a thiophene ring. nih.govrsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between a drug and its biological target. nih.gov Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

14300-30-2 |

|---|---|

Molecular Formula |

C11H10S |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

3-methyl-2-phenylthiophene |

InChI |

InChI=1S/C11H10S/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

AZDOAUNVEMIXEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 3 Methyl 2 Phenylthiophene Systems

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are highly sensitive to the specific bonds and functional groups present, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Analysis

The carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings are generally observed between 1483 and 1604 cm⁻¹. researchgate.net Furthermore, C-S bond vibrations within the polymer chains of thiophene (B33073) derivatives are indicated by peaks at various wavenumbers, including 904, 925, 875, 783, 690, and 640 cm⁻¹. researchgate.net A peak around 609 cm⁻¹ is often assigned to the C-S-C ring deformation. researchgate.net The analysis can be performed on solid samples, often prepared as a pellet with potassium bromide (KBr), or on liquid and gas samples using appropriate cells. scienceasia.orgdrawellanalytical.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3035 - 3075 | researchgate.net |

| Symmetric/Asymmetric C-H Stretch | 2850 - 2926 | researchgate.net |

| Aromatic C=C Stretch | 1483 - 1604 | researchgate.net |

| C-S Bond Vibration | 640 - 925 | researchgate.net |

| C-S-C Ring Deformation | ~609 | researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds. surfacesciencewestern.com The Raman shift frequencies are identical to the IR peak frequencies for a given molecule. libretexts.org In the study of thiophene derivatives, Raman spectroscopy has been instrumental. For example, in the FT-Raman spectrum of 2-methyl-5-phenylthiophene, several fundamental vibrations have been identified. researchgate.net

The technique is sensitive to the molecular structure, and the resulting spectrum serves as a unique fingerprint. acs.org For instance, the symmetric and asymmetric stretches of the >CH₂ (methylene) group are typically observed around 2840 and 2880 cm⁻¹, respectively, while the symmetric and asymmetric –CH₃ (methyl) stretches are found near 2885 and 2930 cm⁻¹. spectroscopyonline.com

Table 2: Key FT-Raman Active Bands for Thiophene Derivatives

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Reference |

|---|---|---|

| Symmetric >CH₂ Stretch | ~2840 | spectroscopyonline.com |

| Asymmetric >CH₂ Stretch | ~2880 | spectroscopyonline.com |

| Symmetric –CH₃ Stretch | ~2885 | spectroscopyonline.com |

| Asymmetric –CH₃ Stretch | ~2930 | spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Investigations for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. For 3-methyl-2-phenylpyridine, a related heterocyclic compound, the aromatic protons appear in the range of 7.20-8.56 ppm, while the methyl protons show a singlet at 2.38 ppm. rsc.org In the case of 3,5-dibromo-2-methylthiophene, the thiophene ring proton appears as a singlet at 6.86 ppm, and the methyl protons resonate at 2.34 ppm. rsc.org For 3-methyl-2-phenyl indole, aromatic protons are observed between 7.01 and 7.81 ppm, with the methyl group appearing at 2.42 ppm. researchgate.net These values are influenced by factors such as solvent and temperature. ucl.ac.uk

Table 3: Representative ¹H NMR Chemical Shifts for Substituted Thiophene and Related Heterocycles

| Compound | Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 3-Methyl-2-phenylpyridine | Aromatic-H | 7.20 - 8.56 | rsc.org |

| CH₃ | 2.38 | ||

| 3,5-Dibromo-2-methylthiophene | Thiophene-H | 6.86 | rsc.org |

| CH₃ | 2.34 | ||

| 3-Methyl-2-phenyl indole | Aromatic-H | 7.01 - 7.81 | researchgate.net |

| CH₃ | 2.42 |

¹³C NMR Studies for Carbon Skeletal Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. libretexts.org In 3-methyl-2-phenylpyridine, the aromatic carbons resonate in the range of 122.0-158.6 ppm, and the methyl carbon appears at 20.0 ppm. rsc.org For 3-bromo-2-methyl-5-(4-(methylthio)phenyl)thiophene, the carbon signals are observed at δ = 138.80, 137.80, 128.46, 89.36, and 15.86 ppm. rsc.org The chemical shifts in ¹³C NMR are highly dependent on the electronic environment, with electronegative atoms causing a downfield shift (higher ppm value). libretexts.org

Table 4: ¹³C NMR Chemical Shifts for Substituted Thiophene and Related Heterocycles

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 3-Methyl-2-phenylpyridine | Aromatic-C | 122.0 - 158.6 | rsc.org |

| CH₃ | 20.0 | ||

| 3-Bromo-2-methyl-5-(4-(methylthio)phenyl)thiophene | Aromatic-C | 138.80 | rsc.org |

| Aromatic-C | 137.80 | ||

| Aromatic-C | 128.46 | ||

| Aromatic-C | 89.36 | ||

| CH₃ | 15.86 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously determine the structure of complex molecules, a variety of two-dimensional (2D) NMR techniques are employed. emerypharma.com These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH). numberanalytics.comsdsu.edu It helps in establishing the connectivity of proton spin systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms to which they are directly attached (¹JCH). numberanalytics.comyoutube.com This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. sdsu.edu

These advanced NMR methods, when used in combination, allow for the complete and detailed structural elucidation of molecules like 3-methyl-2-phenylthiophene. nih.govresearchgate.net

Table 5: Common 2D NMR Techniques and Their Applications in Structural Elucidation

| Technique | Abbreviation | Information Provided | Reference |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Correlates protons that are J-coupled (typically 2-3 bonds). | numberanalytics.comsdsu.edu |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with directly attached carbons (1-bond). | numberanalytics.comyoutube.com |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons with carbons over multiple bonds (2-3 bonds). | numberanalytics.comyoutube.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. ubbcluj.ro For conjugated systems like this compound, the primary electronic transitions observed are π → π* transitions, where an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). matanginicollege.ac.inusp.br The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of conjugation and the molecule's geometry. matanginicollege.ac.inusp.br

In a hypothetical planar conformation, the π-systems of the thiophene and phenyl rings would be fully conjugated, leading to a lower HOMO-LUMO energy gap and a longer wavelength of absorption. However, the presence of the methyl group at the 3-position of the thiophene ring creates steric hindrance with the phenyl ring, forcing it out of planarity. This twisting disrupts the π-conjugation between the two rings. Such a loss of coplanarity typically results in a hypsochromic shift (a shift to a shorter wavelength) and a hypochromic effect (a decrease in molar absorptivity, εmax) compared to a planar analogue. matanginicollege.ac.inbspublications.net The n → π* transitions, involving non-bonding electrons, are also possible but are generally much weaker ("forbidden") than π → π* transitions. ubbcluj.romatanginicollege.ac.in

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Intensity |

|---|---|---|---|

| π → π* | HOMO to LUMO | Lower | High (Allowed) |

| n → π* | Non-bonding to π* | Higher | Low (Forbidden) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. scienceready.com.au The molecule is first ionized, typically by electron impact, to form a radical cation (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₀S), the exact molecular weight is 174.05 g/mol .

The molecular ion of this compound is expected to be relatively stable due to the aromatic nature of both the thiophene and phenyl rings. libretexts.org However, it will undergo characteristic fragmentation upon further energy input. The most common fragmentation pathways would likely involve the cleavage of the weakest bonds. A primary fragmentation would be the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ cation. Other potential fragmentations could involve cleavage of the bond between the two rings or fragmentation within the thiophene ring itself.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Ion Structure | Description |

|---|---|---|

| 174 | [C₁₁H₁₀S]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₁₀H₇S]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion from phenyl fragment |

| 83 | [C₄H₃S]⁺ | Thienyl fragment |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information, X-ray crystallography offers the most definitive insight into the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. uol.deuhu-ciqso.es

Single crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline compound. uol.deuhu-ciqso.es The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uol.de This analysis yields the precise coordinates of each atom within the crystal's unit cell, which is the smallest repeating unit of the crystal lattice. uol.de

As of now, a dedicated single crystal X-ray diffraction study for the isolated compound this compound has not been reported in the publicly available scientific literature. Such a study would be required to definitively determine its crystal system, space group, and unit cell parameters.

Computational studies have been performed to model the structure of this compound. These calculations predict a biaryl dihedral angle of 30.4° between the phenyl and thiophene rings. nih.gov This significant deviation from planarity confirms that steric repulsion caused by the 3-methyl group is a dominant factor in determining the molecule's ground-state conformation. nih.gov This twisted structure is consistent with findings for other sterically hindered phenylthiophene derivatives. acs.orgresearchgate.netiucr.org

Table 3: Calculated Conformational Data for this compound

| Structural Parameter | Calculated Value | Significance |

|---|

Although a crystal structure is not available, the molecular structure of this compound allows for predictions about the types of intermolecular interactions that would stabilize its crystalline form. The molecule lacks strong hydrogen bond donors or acceptors. Therefore, the crystal packing would primarily be governed by weaker forces.

Table 4: Potential Intermolecular Interactions for Crystalline this compound

| Interaction Type | Description | Expected Strength |

|---|---|---|

| Van der Waals Forces | General attractive/repulsive forces between molecules | Weak |

| C–H⋯π Interactions | A C-H bond points towards a π-system of an adjacent molecule | Weak to Moderate |

Theoretical and Computational Studies on 3 Methyl 2 Phenylthiophene and Analogs

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of thiophene (B33073) derivatives.

The geometry of a molecule, including bond lengths, bond angles, and dihedral angles, is fundamental to its chemical and physical properties. DFT calculations are employed to find the optimized geometry of a molecule, which corresponds to the minimum energy structure.

For thiophene derivatives, a key conformational feature is the torsional or dihedral angle between the thiophene ring and the phenyl ring. In the case of 3-phenylthiophene (B186537), a close analog of 3-Methyl-2-phenylthiophene, computational studies have shown the existence of two non-planar conformers for the ground-state equilibrium geometries. gazi.edu.tr These are the syn-gauche (torsion angle between 0° and 90°) and anti-gauche (torsion angle between 90° and 180°) conformations. gazi.edu.tr The equilibrium dihedral angle for 3-phenylthiophene has been calculated using different levels of theory, with the B3LYP/6-31++G** model predicting an angle of 33.5°. gazi.edu.tr For a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, DFT calculations have also been used to establish its theoretically optimized geometric parameters, which were found to be in good agreement with experimental data from X-ray investigations. scispace.com These studies suggest that this compound would also adopt a non-planar conformation with a specific dihedral angle between the two rings to minimize steric hindrance.

| Molecule | Method | Basis Set | Calculated Dihedral Angle (°) |

|---|---|---|---|

| 3-phenylthiophene | B3LYP | 6-31G(d) | 32 |

| 3-phenylthiophene | HF | 3-21G* | 41.5 |

| 3-phenylthiophene | B3LYP | 6-31++G** | 33.5 |

The electronic properties of a molecule are crucial for understanding its reactivity, optical properties, and potential applications in electronic devices. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.com

For thiophene derivatives, DFT calculations have been extensively used to determine the HOMO and LUMO energies and the corresponding energy gap. scispace.comnih.gov In a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the HOMO and LUMO energies were calculated, providing insights into its electronic characteristics. scispace.com The HOMO-LUMO gap is a measure of the excitability of a molecule; a smaller gap suggests a molecule is more reactive. mdpi.com For instance, in a series of 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives, the conformation with the smaller HOMO-LUMO gap was found to be more reactive, facilitating charge transfer. mdpi.com The electronic properties of this compound are expected to be influenced by the electron-donating methyl group and the π-conjugated phenyl group, which would affect the HOMO and LUMO energy levels.

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | B3LYP | 6-311++G(d,p) | -0.30456 (Ionization Potential) | - | - |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | HF | 6-311++G(d,p) | -0.30501 (Ionization Potential) | - | - |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP | 6-31+G(d,p) | -0.26751 | -0.18094 | 0.08657 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the molecular structure and assign the observed vibrational bands.

For 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, a close analog, theoretical vibrational frequencies were calculated using DFT (B3LYP) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set. scispace.com The calculated harmonic vibrational frequencies were scaled to improve agreement with the experimental data. scispace.com The study found a good correlation between the theoretically predicted and experimentally observed FT-IR and Raman spectra, allowing for a detailed assignment of the vibrational modes. scispace.com Similar computational approaches can be applied to this compound to predict its vibrational spectrum and aid in the interpretation of experimental data.

| Vibrational Mode | Experimental FT-IR | Experimental Raman | Calculated (B3LYP) |

|---|---|---|---|

| NO₂ wagging | 749 | - | 749 |

| NO₂ rocking | 523 | - | 523 |

Nonlinear optical (NLO) materials have applications in various technologies, such as optical data storage and image processing. nih.gov Organic molecules with extended π-conjugation can exhibit significant NLO properties. DFT calculations are a valuable tool for predicting the NLO properties of molecules, including polarizability (α) and first hyperpolarizability (β).

Theoretical studies on 3-phenylthiophene have investigated its NLO properties as a function of the torsional angle between the phenyl and thiophene rings. gazi.edu.tr These calculations have shown that the polarizability and hyperpolarizability are sensitive to the molecular conformation. gazi.edu.tr The frontier molecular orbital calculations for 3-phenylthiophene and its fluoro-substituted derivatives revealed an inverse relationship between the HOMO-LUMO energy differences and their polarizabilities. gazi.edu.tr Given its structural similarity, this compound is also expected to possess NLO properties that can be computationally modeled to understand the structure-property relationships.

| Molecule | Property | Calculated Value |

|---|---|---|

| 2-FPT | Hyperpolarizability | Highest among studied fluoro-substituted 3-phenylthiophenes |

| DTS(FBTTh₂)₂-based derivatives | First Hyperpolarizability (β_total) | up to 13.44 × 10⁻²⁷ esu |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes that are often inaccessible to experimental techniques.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.

Thiophene derivatives have been the subject of molecular docking studies to evaluate their potential as therapeutic agents. For instance, various thiophene-containing compounds have been docked into the active sites of proteins implicated in diseases like cancer to predict their binding affinities and interaction modes. mdpi.com In one study, thiophene sulfonamide derivatives were docked into the enoyl acyl carrier protein reductase InhA, a target for antitubercular drugs, with some compounds showing impressive glide scores. nih.gov Although specific docking studies for this compound are not reported, this molecule could be a subject of such investigations to explore its potential interactions with various biological targets, providing a rationale for further experimental studies. The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

| Compound | Docking Score (kcal/mol) |

|---|---|

| 4a | -5.911 |

| 4b | -6.011 |

| 8a | -6.161 |

| 11b | -5.65 |

| 13a | -5.436 |

| 13b | -5.883 |

| CarboPt | -4.671 |

Quantum Chemical Approaches to Reactivity and Selectivity

Quantum chemical calculations have become indispensable tools for understanding and predicting the reactivity and selectivity of organic molecules. By solving approximations of the Schrödinger equation, these computational methods provide deep insights into the electronic structure and potential energy surfaces of molecules, which govern their chemical behavior. nih.gov For this compound and its analogs, quantum chemical approaches, particularly those within the framework of Density Functional Theory (DFT), are employed to rationalize and predict their reactivity patterns in various chemical transformations.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

To quantify and predict the regioselectivity of chemical reactions, conceptual DFT provides a range of descriptors that measure the propensity of different atomic sites within a molecule to react with electrophiles or nucleophiles. nih.gov Among the most powerful of these are the Fukui function and related electrophilicity and nucleophilicity indices, which help identify the most reactive centers in a molecule. wikipedia.org

The Fukui function, denoted as f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. wikipedia.org For practical applications in organic chemistry, this function is often condensed to atomic centers, yielding "condensed Fukui functions" that provide a value for each atom in the molecule. scm.com These condensed functions are calculated for three scenarios:

fk+ : Represents the reactivity towards a nucleophilic attack and is calculated by considering the addition of an electron to the molecule. A higher value indicates a site more susceptible to nucleophiles. nih.gov

fk- : Represents the reactivity towards an electrophilic attack and is calculated based on the removal of an electron. A higher value points to the site most likely to be attacked by an electrophile. nih.gov

fk0 : Represents the reactivity towards a radical attack . nih.gov

These functions are derived from the electronic populations (qk) of an atom k in its neutral (N), anionic (N+1), and cationic (N-1) states. nih.gov

In a computational study on substituted thiophene analogs, such as ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, Fukui functions were calculated to pinpoint the most reactive sites. nih.govnih.gov The analysis revealed that specific carbon and nitrogen atoms were the most probable centers for nucleophilic and electrophilic attacks, respectively. nih.gov For instance, the C4 atom in one thiophene derivative and the C3 atom in another were identified as the most reactive sites for nucleophilic attack. nih.gov Conversely, a nitrogen atom (N9) and a carbon atom (C1) were found to be the most susceptible to electrophilic attack in the respective analogs. nih.gov

The dual descriptor, ∆f(r), which is the difference between the nucleophilic and electrophilic Fukui functions (fk+ - fk-), offers a clear prediction of selectivity. If ∆f(r) > 0, the site is favored for a nucleophilic attack, whereas if ∆f(r) < 0, it is preferred for an electrophilic attack. nih.gov

The table below presents data from a DFT study on a thiophene analog, illustrating the calculated Fukui functions and dual descriptor values for various atoms.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | ∆f(r) | Predicted Reactivity |

|---|---|---|---|---|

| C1 | 0.038 | 0.009 | 0.029 | Nucleophilic |

| C3 | 0.021 | 0.061 | -0.040 | Electrophilic |

| C4 | 0.103 | 0.003 | 0.100 | Strongly Nucleophilic |

| N9 | 0.007 | 0.111 | -0.104 | Strongly Electrophilic |

| O11 | 0.088 | 0.012 | 0.076 | Nucleophilic |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides the means to map out entire reaction pathways, offering a detailed, step-by-step understanding of how reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. mdpi.com This allows for the determination of activation barriers and reaction energies, providing critical insights into the kinetics and thermodynamics of the process.

For thiophene and its derivatives, computational studies have been instrumental in elucidating the mechanisms of key reactions, such as electrophilic and nucleophilic aromatic substitutions.

Electrophilic Aromatic Substitution (SEAr): DFT calculations have been used to investigate the SEAr mechanism on the thiophene ring. researchgate.net Thiophene is known to be more reactive than benzene (B151609) in these reactions, with a strong preference for substitution at the α-positions (C2 and C5). e-bookshelf.dewikipedia.org Computational studies confirm this regioselectivity by comparing the activation barriers for electrophilic attack at the α- and β-positions. The calculations consistently show that the transition state leading to the α-substituted intermediate (the σ-complex) is lower in energy than the one leading to the β-substituted intermediate, explaining the observed product distribution both kinetically and thermodynamically. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism on substituted thiophenes has also been extensively studied using computational methods. nih.gov A theoretical investigation into the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) revealed a stepwise pathway. nih.gov The key steps elucidated by the computational model are:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of pyrrolidine on the C2 carbon of the thiophene ring, leading to the formation of a zwitterionic intermediate, often referred to as a Meisenheimer adduct. nih.gov

Proton Transfer: A proton is then transferred from the newly formed ammonium (B1175870) group to the methoxy (B1213986) leaving group. This step can be uncatalyzed or, more favorably, catalyzed by a second molecule of the nucleophile (pyrrolidine). nih.gov

Elimination: The final step involves the elimination of the leaving group (methanol in this case) to restore the aromaticity of the thiophene ring and yield the final product. nih.gov

Advanced Applications and Research Directions of 3 Methyl 2 Phenylthiophene in Materials Science

Organic Electronics and Optoelectronic Materials

Derivatives of 3-Methyl-2-phenylthiophene, particularly in their polymeric form, are emerging as critical components in a variety of organic electronic and optoelectronic devices. The interplay between the thiophene (B33073) backbone's conductivity and the phenyl side group's influence on molecular packing and energy levels is key to their functionality.

Application in Organic Light-Emitting Diodes (OLEDs)

Polythiophenes are a well-established class of materials used in organic light-emitting diodes (OLEDs), valued for their role as hole-transporting or emissive layers. The incorporation of a 2-phenyl substituent onto the thiophene ring, as seen in polymers of this compound, offers a strategic approach to tuning the device's electroluminescent properties. The phenyl group can modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and recombination efficiency within the OLED stack.

Furthermore, the bulky nature of the phenyl group can disrupt excessive π-π stacking between polymer chains. This steric hindrance can help prevent aggregation-caused quenching of the emitted light, potentially leading to higher photoluminescence quantum yields in the solid state. By altering the electronic properties and solid-state morphology, phenyl-substituted polythiophenes can influence the color and efficiency of the emitted light, making them promising candidates for developing customized emitters for next-generation displays and lighting.

Role in Photovoltaic Devices and Solar Cells

In the realm of organic photovoltaics (OPVs), polymers derived from phenylthiophenes have demonstrated a distinct advantage over their widely studied alkylthiophene counterparts. A key study compared the performance of poly[3-(4-n-octyl)-phenylthiophene] (POPT) with the benchmark material poly(3-hexylthiophene) (P3HT) in bulk heterojunction solar cells.

Table 1: Comparison of Photovoltaic Performance

| Polymer Donor | Architecture | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

| POPT | BHJ | 4.6 | 0.60 | 0.51 | 1.4 |

| P3HT | BHJ | 3.7 | 0.60 | 0.50 | 1.1 |

Data sourced from a comparative study on poly[3-(4-n-octyl)-phenylthiophene] (POPT) and poly(3-hexylthiophene) (P3HT) based solar cells.

Conductive Polymers and Charge Transport Mechanisms

The electrical conductivity in polythiophenes arises from the delocalization of electrons along the conjugated polymer backbone, a process that is activated by doping. The nature of the substituents on the thiophene ring plays a crucial role in governing how polymer chains pack in the solid state, which in turn dictates the efficiency of charge transport. Charge carriers must "hop" between adjacent polymer chains for bulk conductivity, making intermolecular order critical.

The substitution of a phenyl group for an alkyl group significantly impacts these transport properties. In polymers like POPT, the phenyl rings introduce a different packing geometry compared to the linear alkyl chains of P3HT. While the ordered, fibrillar structures in P3HT are known to facilitate high charge carrier mobility, the unique interactions introduced by phenyl groups can alter the charge transport dynamics. Studies have shown that hole mobilities in P3HT can be an order of magnitude higher than in less regular polymers, but blending with acceptor molecules reduces this mobility. The improved performance of phenylthiophene-based solar cells suggests that while mobility is important, factors like efficient charge separation at donor-acceptor interfaces can be more critical for the performance of a complete device. The mechanism is often described by hopping between localized states, which is highly sensitive to the energetic disorder and morphology of the polymer film.

Non-linear Optical (NLO) Materials Development

Materials with strong third-order non-linear optical (NLO) responses are essential for applications in optical computing, data storage, and telecommunications. Conjugated organic molecules and polymers, particularly those with extended π-electron systems, are promising candidates for NLO materials. The delocalized electrons in these systems can be polarized by an intense external electric field from a laser, leading to a non-linear response.

Thiophene-based systems are of significant interest for NLO applications. The introduction of phenyl groups, as in this compound, extends the π-conjugation from the thiophene ring into the aromatic side chain. This extended conjugation, combined with the inherent asymmetry of the substituted ring, can enhance the material's hyperpolarizability—the molecular source of the NLO effect. Theoretical and experimental studies on related compounds show that the interaction between donor and acceptor units through a π-linker is key to a large NLO response. In this context, the phenylthiophene unit can act as a donor-π system, and its incorporation into larger, strategically designed molecules could lead to materials with a significant third-order NLO susceptibility.

Photochromic Systems and Optical Switching

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. This property is the foundation for optical switching technologies, including high-density data storage and smart windows.

Design of Diarylethene Systems Incorporating Phenylthiophene Units

Diarylethenes are a premier class of photochromic compounds renowned for their excellent thermal stability and high fatigue resistance. A typical diarylethene consists of a central photo-switchable unit, often a perfluorocyclopentene ring, flanked by two aryl groups. The choice of these aryl groups is critical as they determine the molecule's photo-responsive properties, such as the color of the open and closed forms and the efficiency of the switching process.

Incorporating a this compound derivative as the aryl unit in a diarylethene system is a sophisticated design strategy. A synthesized example, 1,2-bis-[2-methyl-5-(3-pentyl)phenyl-3-thienyl]perfluorocyclopentene, demonstrates the viability of this approach. In this molecule, the bulky phenyl substituent on the thiophene ring influences the conformation of the molecule and its electronic structure. Upon irradiation with UV light, the molecule undergoes a reversible transformation from a colorless open-ring isomer to a colored closed-ring isomer. This system also exhibits a corresponding modulation of its fluorescence, acting as a fluorescence switch. The kinetic analysis of such systems shows that the cyclization (ring-closing) and cycloreversion (ring-opening) processes follow specific reaction orders, which are crucial for predictable device operation.

Table 2: Photochromic Properties of a Phenylthiophene-Based Diarylethene

| Property | Value |

| Open Form (1o) | |

| Absorption Max (λmax) | 288 nm |

| Closed Form (1c) | |

| Absorption Max (λmax) | 382 nm, 570 nm |

| Reaction Kinetics | |

| Cyclization | Zeroth Order |

| Cycloreversion | First Order |

Data for 1,2-bis-[2-methyl-5-(3-pentyl)phenyl-3-thienyl]perfluorocyclopentene in hexane (B92381) solution.

Reversible Ring-Opening and Closing Reactions

The compound this compound is a crucial component in a class of photochromic molecules known as diarylethenes. These molecules are celebrated for their ability to undergo thermally irreversible yet photochemically reversible ring-opening and closing reactions. rsc.org This photochromism involves a reversible transformation between two isomers—an open-ring form and a closed-ring form—triggered by irradiation with light of specific wavelengths.

Upon exposure to ultraviolet (UV) light, the open-ring isomer of a diarylethene containing the this compound moiety undergoes a conrotatory 6π-electrocyclization reaction to form the colored, closed-ring isomer. nih.gov This process involves the formation of a new covalent bond between the phenyl and thiophene rings. Conversely, irradiation with visible light induces the cycloreversion reaction, breaking the newly formed bond and reverting the molecule to its original colorless, open-ring state. nih.gov

A key feature of diarylethene photochromism is the remarkable thermal stability of both isomers, which allows for the "memory" of the photochemical state to be retained for very long periods. nih.gov The efficiency of these photoreactions is described by the quantum yield, which is a measure of the number of molecules that undergo the reaction per photon absorbed. Well-designed diarylethenes can exhibit high quantum yields and excellent fatigue resistance, meaning they can be switched between states for thousands of cycles without significant degradation. rsc.orgnih.gov

The structural changes accompanying these reactions are significant at the molecular level. The photocyclization from the open to the closed form results in a more planar and rigid molecular structure. nih.gov This change in molecular geometry can be harnessed in various applications, from optical data storage to the development of light-driven molecular machines and actuators. nih.govrsc.org

Below is a table summarizing the photochromic properties of a representative diarylethene derivative incorporating a thienyl moiety, illustrating the principles of reversible ring-opening and closing reactions.

| Property | Open-Ring Isomer | Closed-Ring Isomer | Trigger |

| Color | Colorless | Colored (e.g., Blue, Red) | UV Light |

| Absorption Max (λmax) | UV Region | Visible Region | - |

| Reaction Type | Cyclization | Cycloreversion | Visible Light |

| Molecular Structure | Non-planar, Flexible | Planar, Rigid | - |

This table presents generalized data for diarylethenes containing thiophene units to illustrate the photochromic principle.

Electrochemical Properties and Polymerization

The thiophene ring in this compound allows it to serve as a monomer for the synthesis of conducting polymers. The resulting polymer, poly(this compound), is part of the larger family of polythiophenes, which are extensively studied for their electronic and electrochemical properties.

Electropolymerization is a common and effective method for synthesizing thin, uniform films of conducting polymers like polythiophene and its derivatives directly onto an electrode surface. dtic.milresearchgate.net The process is initiated by the anodic oxidation of the monomer, in this case, this compound, at a specific potential. This oxidation generates a radical cation.

The general mechanism for the electropolymerization of thiophene monomers proceeds as follows:

Oxidation: The monomer is oxidized at the electrode surface to form a radical cation.

Dimerization: Two radical cations couple to form a dimer.

Propagation: The dimer is more easily oxidized than the monomer, leading to the formation of a dimer radical cation. This process continues with the addition of more monomer units, causing the polymer chain to grow on the electrode surface.

Deposition: As the polymer chain becomes longer, its solubility decreases, and it deposits onto the electrode as a solid film.

The polymerization rate and the properties of the resulting polymer film can be significantly influenced by experimental conditions such as the solvent, the electrolyte, the monomer concentration, and the applied potential or current. dtic.milresearchgate.net For instance, the addition of small amounts of bithiophene or terthiophene to a 3-methylthiophene (B123197) solution has been shown to increase the rate of polymerization and lower the required applied potentials. dtic.mil

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques used to characterize the electrochemical behavior of conducting polymer films.

Cyclic Voltammetry (CV) is used to study the redox (reduction-oxidation) processes of the polymer film. For polythiophene derivatives, CV scans typically show distinct anodic (oxidation) and cathodic (reduction) peaks, which correspond to the p-doping and p-dedoping of the polymer backbone. dtic.milutexas.edu During the anodic scan, the polymer is oxidized, and anions from the electrolyte are incorporated into the film to balance the positive charge, making the polymer conductive. During the cathodic scan, the process is reversed. The stability of these peaks over multiple cycles is an indicator of the polymer's electrochemical stability. utexas.edu Studies on the closely related poly(3-methylthiophene) have shown that chemically reversible reduction can be achieved under specific low-temperature, water-free conditions. utexas.edu

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the charge transfer and transport processes occurring within the polymer film and at the electrode-polymer interface. nih.gov By applying a small sinusoidal voltage perturbation over a wide range of frequencies, an impedance spectrum is generated. This data can be fitted to an equivalent circuit model to quantify parameters such as the charge transfer resistance, the double-layer capacitance, and the diffusion coefficient of charge carriers within the polymer. nih.govmdpi.com For poly(3-methylthiophene), EIS has been used to monitor the stabilization of radical cation (polaron) and dication (bipolaron) segments within the thiophene rings, which are the charge carriers responsible for the polymer's conductivity. nih.gov

The table below summarizes the key information obtained from these electrochemical techniques for polythiophene derivatives.

| Technique | Information Provided | Typical Observations for Polythiophenes |

| Cyclic Voltammetry (CV) | Redox potentials, electrochemical stability, kinetics of electron transfer, and electroactive surface coverage. | Reversible or quasi-reversible redox peaks corresponding to p-doping/dedoping. Peak currents increase with polymer film growth. researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, double-layer capacitance, ionic conductivity, and diffusion processes within the polymer film. mdpi.com | Semicircles in Nyquist plots at high frequencies related to charge transfer, and a linear region at low frequencies related to diffusion. nih.gov |

Polythiophene-based materials are promising for applications in chemical sensors due to the sensitivity of their electrical properties to the surrounding chemical environment. The interaction of a polymeric layer with an analyte can induce changes in its conductivity, which can be measured as the sensor response.

The interaction mechanism can vary and may include:

Redox Reactions: The analyte may directly oxidize or reduce the polymer, changing its doping state and thus its conductivity.

Electrostatic Interactions: Charged analytes can interact with the charged polymer backbone.

Molecular Recognition: Specific functional groups on the polymer's side chains can be designed to selectively bind with target analytes through mechanisms like hydrogen bonding, π-π stacking, or host-guest interactions.

While specific studies on the interaction of poly(this compound) with analytes are not extensively documented, research on other functionalized polythiophenes demonstrates the viability of this approach. For example, electrodes modified with polythiophene derivatives have been developed for the detection of various organic and biological molecules. The incorporation of specific binding sites into the polymer structure is a key strategy for enhancing the selectivity and sensitivity of these electrochemical sensors.

Investigation of Biological Activity and Structure Activity Relationships Sar of 3 Methyl 2 Phenylthiophene Derivatives

Exploration of Pharmacological Potential (Mechanism-Oriented, Non-Clinical)

Thiophene (B33073) derivatives have been extensively synthesized and evaluated for their potential as antimicrobial agents against a variety of bacterial and fungal strains. encyclopedia.pubtandfonline.comijprajournal.com Studies have shown that the incorporation of different functional groups onto the thiophene ring can significantly impact the antimicrobial efficacy. researchgate.netresearchgate.net

Research has identified several thiophene derivatives with significant antibacterial and antifungal properties. For instance, certain 3-amino thiophene-2-carboxamide derivatives have demonstrated higher antibacterial activity than their corresponding 3-hydroxy or 3-methyl counterparts. nih.gov In some cases, the activity of these synthetic compounds has been found to be comparable to or even exceed that of standard antibiotics like ampicillin (B1664943) and gentamicin. researchgate.netnih.gov One study highlighted a hydroxythiophene compound that showed extremely high antibacterial activity, with inhibition zones ranging from 15–21 mm. tandfonline.com Another series of thiophene-based heterocycles yielded a spiro-indoline-oxadiazole derivative with potent and selective activity against Clostridium difficile, with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml. nih.gov

The table below summarizes the antimicrobial activity of selected thiophene derivatives from various studies.

| Compound Type | Tested Against | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Hydroxythiophene derivative (4a) | Bacteria | Inhibition Zone | 15–21 mm | tandfonline.com |

| Amino thiophene-2-carboxamide (7b) | P. aeruginosa | Activity Index | 86.9% | nih.gov |

| Amino thiophene-2-carboxamide (7b) | S. aureus | Activity Index | 83.3% | nih.gov |

| Spiro-indoline-oxadiazole derivative (17) | C. difficile | MIC | 2-4 µg/ml | nih.gov |

| Thiophene derivative (12b) | Bacteria/Fungi | Activity | Very high activity vs. Ampicillin | tandfonline.comresearchgate.net |

Thiophene derivatives are well-known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples. nih.govencyclopedia.pubnih.gov Research into novel thiophene compounds explores their mechanisms of action, which primarily involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govresearchgate.net The presence of specific functional groups, including carboxylic acids, esters, amines, amides, and methyl groups, has been shown to be important for this activity. nih.govnih.gov

Studies have demonstrated that certain thiophene derivatives can exhibit potent anti-inflammatory effects superior to standard drugs like indomethacin (B1671933) and celecoxib. nih.govmdpi.com For example, a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as selective COX-2 inhibitors with IC₅₀ values in the low micromolar range. mdpi.com Mechanistically, beyond enzyme inhibition, some derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6, while increasing anti-inflammatory cytokines like IL-10. mdpi.com This modulation of cytokine expression is often linked to the inhibition of signaling pathways like NF-ĸB. mdpi.com

| Compound/Derivative Type | Target/Model | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a–d) | COX-2 Enzyme | IC₅₀ | 0.31–1.40 µM | mdpi.com |

| Thiophene derivative (15) | Carrageenan-induced paw edema | Inhibition % | 58.46% (vs. Indomethacin at 47.73%) | nih.gov |

| Methoxy-substituted thiophene (5) | LPS-induced THP-1 monocytes | Mechanism | Inhibited activation of ERK, p38, and NF-ĸB | mdpi.com |

| Thiophene derivatives (9 and 10) | Human red blood cells | Cytokine Modulation | Inhibited TNF-α, IL-1β, IL-6; Increased IL-10 | mdpi.com |

The thiophene scaffold is a key component in the development of new anticancer agents. nih.govijprajournal.comresearchgate.net Derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep G2) cancer cells. acs.orgnih.gov The anticancer mechanisms of these compounds are diverse and target various cellular and molecular pathways involved in cancer progression. nih.govresearchgate.net

Key mechanisms identified include the induction of apoptosis (programmed cell death), often through the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential. nih.govacs.org Other modes of action involve the inhibition of crucial enzymes like topoisomerase and tyrosine kinase, as well as interference with tubulin polymerization, which is essential for cell division. nih.gov Studies have shown that some thiophene derivatives can induce cell cycle arrest, typically at the G0/G1 phase, thereby preventing cancer cell proliferation. nih.gov The efficacy of these compounds is often quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Cell Line | Activity Measurement | Result | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Thiophene derivative (SB-200) | MCF-7 (Breast Cancer) | IC₅₀ | <30 µmol/l | Induction of apoptosis, G0/G1 cell cycle arrest | nih.govresearchgate.net |

| Thiophene derivative (480) | HeLa (Cervical Cancer) | IC₅₀ | 12.61 µg/mL | Induction of apoptosis via ROS generation | acs.org |

| Thiophene derivative (480) | Hep G2 (Liver Cancer) | IC₅₀ | 33.42 µg/mL | Induction of apoptosis via ROS generation | acs.org |

| General Thiophene Derivatives | Various Cancer Cells | Mechanism | N/A | Inhibition of topoisomerase, tyrosine kinase; tubulin interaction | nih.gov |

Anticonvulsant Activity: A promising area of research involves hybrid compounds incorporating a thiophene ring, specifically derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, for the treatment of epilepsy. nih.gov These compounds have been evaluated in various animal models of seizures, including the maximal electroshock (MES) and psychomotor (6 Hz) tests. nih.govnih.gov The most promising derivatives have demonstrated anticonvulsant activity significantly more potent than reference drugs such as valproic acid (VPA) and ethosuximide (B1671622) (ETX). nih.govresearchgate.net The mechanism of action for these compounds is believed to involve a balanced, moderate inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govresearchgate.net

Anti-tuberculosis Potential: Thiophene derivatives have emerged as a new class of potent agents against Mycobacterium tuberculosis, including drug-resistant strains. nih.govcancer.govbirmingham.ac.uk Research has identified novel small molecules based on the thiophene scaffold with in vitro activity exceeding that of the first-line drug isoniazid. nih.gov The mechanism of action often involves the inhibition of crucial mycobacterial enzymes that are not targeted by existing drugs. researchwithrutgers.com One key target is Pks13, an enzyme essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. researchwithrutgers.comjmpas.com Another identified target is the DprE1 enzyme, which is also involved in cell wall synthesis. nih.govcancer.gov This novel mechanism reduces the likelihood of emergent resistance and offers potential for synergistic effects when combined with existing anti-tuberculosis drugs. nih.govresearchwithrutgers.com

| Activity | Compound/Derivative | Target/Model | Activity Measurement | Result | Reference |

|---|---|---|---|---|---|

| Anticonvulsant | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | MES Test (mice) | ED₅₀ | 62.14 mg/kg (vs. 252.7 mg/kg for VPA) | nih.govnih.gov |

| Anticonvulsant | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | 6 Hz Test (mice) | ED₅₀ | 75.59 mg/kg (vs. 130.6 mg/kg for VPA) | nih.govnih.gov |

| Anti-tuberculosis | Thiophene-benzenesulfonamide (17b) | M. tuberculosis | MIC | 0.023 µg/mL | cancer.govbirmingham.ac.uk |

| Anti-tuberculosis | Benzo[b]thiophene derivatives (8c, 8g) | M. bovis BCG (dormant) | MIC₉₀ | 0.60-0.61 µg/mL | nih.gov |

| Anti-tuberculosis | Thiophene-based small molecules (4a, 4b) | M. tuberculosis | MIC₉₉ | 0.195 µM (vs. 0.39 µM for Isoniazid) | nih.gov |

Enzyme Inhibition Studies and Molecular Interactions

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic goal for treating conditions like neurodegenerative pathologies and melanoma, while avoiding inhibition of the endothelial isoform (eNOS) is crucial for maintaining cardiovascular health. nih.govnih.gov Thiophene-2-carboximidamide (B1620697) (T2C) derivatives have been developed as potent and selective nNOS inhibitors. nih.govresearchgate.net

Structural and molecular modeling studies have been critical in designing these inhibitors. The thiophene-2-carboximidamide head and a phenyl ring typically anchor the inhibitor to the nNOS active site. nih.gov By modifying other parts of the molecule, researchers have created compounds with low nanomolar inhibitory potency (Kᵢ) and high selectivity for nNOS over both eNOS and iNOS. nih.gov For instance, inhibitors have been developed that show over 500-fold selectivity for nNOS compared to eNOS. nih.gov Crystal structures of these inhibitors bound to the nNOS enzyme have revealed key electrostatic and ionic interactions that are critical for both potency and selectivity, providing a structural basis for further drug design. nih.govnih.gov

| Compound | Target Enzyme | Inhibition (Kᵢ) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |

|---|---|---|---|---|---|

| Inhibitor 13 | nNOS | 5 nM | 440-fold | 260-fold | nih.gov |

| Inhibitor 14 | nNOS | 5 nM | 540-fold | 340-fold | nih.gov |

| Early T2C Inhibitors | nNOS | N/A | ~100-fold | N/A | nih.govresearchgate.net |

Ligand-Enzyme Binding Mode Analysis via Crystallography and Docking

Molecular docking of 3-phenylthiophene (B186537), a structurally similar compound, into the active site of toluene (B28343) dioxygenase (TDO) has been performed to rationalize metabolite formation. mdpi.com In these computational models, the preferred orientation of 3-phenylthiophene exhibited a binding energy of -4.7 kcal mol⁻¹. mdpi.com This orientation placed the C4-C5 double bond of the thiophene ring in close proximity to the dioxygen species of the enzyme, with calculated distances of 3.6–3.7 Å. mdpi.com This positioning is crucial for facilitating the enzymatic oxidation at that specific bond. The active site of TDO is characterized by an ellipse-shaped pocket formed by approximately seventeen amino acid residues, where binding is facilitated by van der Waals interactions and potential edge-to-face bonding with non-polar residues. doi.org

Docking studies of other thiophene-containing drugs with cytochrome P450 (CYP450) monooxygenases also offer insights. For instance, the orientation of different thiophene regioisomers in the active site of P450 2C9 is a primary determinant of which position on the molecule is oxidized. nih.gov Similarly, the docking of the anticancer agent OSI-930 into the P450 3A4 active site showed the lowest energy conformation poised the thiophene sulfur atom for oxidation by the heme iron. nih.gov These studies collectively underscore that the specific orientation of the thiophene ring within the enzyme's active site, governed by subtle interactions with amino acid residues, dictates the metabolic fate of the compound.

Mechanistic Insights into Biotransformations

The biotransformation of thiophenes is a critical area of study, as the metabolic pathways can lead to the deactivation, detoxification, or, in some cases, the formation of reactive metabolites. The oxidative dearomatization of the thiophene ring is a key process catalyzed by monooxygenase and dioxygenase enzymes. mdpi.com

Monooxygenase and Dioxygenase-Catalyzed Oxidative Dearomatization

The enzymatic oxidation of the thiophene ring proceeds through distinct pathways depending on the class of enzyme involved. mdpi.com

Monooxygenases , such as the cytochrome P450 (CYP450) superfamily, typically catalyze sulfoxidation and epoxidation. mdpi.comuq.edu.au The mechanism involves a highly reactive iron-oxo species within the P450 active site. nih.gov This species can attack the sulfur atom, leading to the formation of a thiophene-S-oxide, or it can attack the π-electrons of the ring to form an epoxide. nih.govacs.org Thiophene-S-oxides are often unstable and can act as reactive intermediates. nih.gov Quantum chemical studies suggest that for a generic thiophene substrate, the epoxidation pathway may be both kinetically and thermodynamically more favorable than S-oxidation. acs.org

Dioxygenases , such as toluene dioxygenase (TDO), introduce both atoms of molecular oxygen into the substrate. mdpi.com This process can lead to two primary dearomatization routes for thiophenes: sulfoxidation, similar to monooxygenases, and cis-dihydroxylation. mdpi.com The TDO-catalyzed oxidation of thiophene, for example, yields both an unstable thiophene-S-oxide and a more stable cis-dihydrodiol metabolite. mdpi.com These cis-dihydrodiols are often stable enough to be isolated and characterized. mdpi.com

The resulting metabolites from these oxidative pathways can be unstable. Thiophene-S-oxides, for instance, are reactive species that can undergo subsequent reactions like dimerization. mdpi.comuq.edu.au

Regioselectivity and Stereochemistry in Enzymatic Oxidations

The substitution pattern on the thiophene ring plays a crucial role in directing the position of enzymatic attack, a phenomenon known as regioselectivity. For 3-substituted thiophenes, which are structural analogs of 3-Methyl-2-phenylthiophene, TDO-catalyzed cis-dihydroxylation occurs with high regioselectivity. mdpi.com

Research has shown that the enzymatic attack by TDO on 3-substituted thiophenes happens exclusively at the unsubstituted C4-C5 double bond of the thiophene ring. mdpi.com This results in the formation of the corresponding cis-4,5-dihydrodiol metabolites. This selectivity is attributed to the steric hindrance imposed by the substituent at the C3 position, which directs the enzyme to the more accessible C4-C5 bond.

In addition to cis-dihydroxylation, dioxygenase-catalyzed sulfoxidation is another significant dearomatization pathway for 3-substituted thiophenes. This leads to the formation of intermediate thiophene-S-oxides, which are often unstable and can spontaneously dimerize to yield racemic sulfoxide (B87167) dimers. mdpi.com The prediction of the precise structure, including the relative and absolute configuration of the chiral metabolites, is complex and depends on the specific substrate, the type of oxygenase enzyme, and the binding orientation as suggested by molecular docking results. mdpi.com

| Substituent at C3-Position | Major Metabolic Pathway | Observed Products | Notes on Regioselectivity |

|---|---|---|---|

| Alkyl / Aryl groups | cis-Dihydroxylation | cis/trans-4,5-Dihydrodiols | Exclusive oxidation at the unsubstituted C4-C5 bond. |

| Alkyl / Aryl groups | Sulfoxidation | Racemic Sulfoxide Dimers (from unstable S-oxide intermediates) | Attack occurs at the sulfur heteroatom. |

Environmental and Degradation Studies of Thiophene Derivatives

Photocatalytic Degradation Mechanisms

Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants. The following sections delve into the experimental and computational investigations of the photocatalytic degradation of 3-Methyl-2-phenylthiophene.

Experimental Studies of Degradation Kinetics

Metabolomic and Environmental Fate of Thiophene (B33073) Compounds

The metabolomic and environmental fate of thiophene compounds are crucial for assessing their potential bioaccumulation and long-term environmental impact.

Conclusion and Future Perspectives in 3 Methyl 2 Phenylthiophene Research

Summary of Key Research Achievements

Direct and extensive research specifically focused on 3-Methyl-2-phenylthiophene is not widely documented in publicly available literature. The majority of research has centered on its isomers, such as 2-methyl-3-phenylthiophene (B176300), or related substituted thiophenes. For instance, the synthesis of the isomeric compound 2-methyl-3-phenylthiophene has been achieved through the decarboxylation of 5-methyl-4-phenyl-2-thiophenecarboxylic acid at high temperatures. This highlights a general synthetic strategy for this class of compounds.

However, the limited specific research into this compound means that its fundamental chemical and physical properties have not been fully characterized. Key research achievements related to this specific molecule are therefore centered on its potential as a building block, inferred from the study of similar compounds, rather than on a body of dedicated experimental work. The primary achievement is the recognition of its existence as a distinct chemical entity with potential for further study.

Emerging Trends and Challenges in Thiophene (B33073) Chemistry

The broader field of thiophene chemistry is experiencing significant growth, with several key trends and challenges that are directly relevant to the future study of this compound.

Advanced Synthesis and Functionalization: A major trend is the development of novel, efficient, and highly regioselective methods for the synthesis of polysubstituted thiophenes. Traditional methods often result in mixtures of isomers, which are challenging to separate. Modern organometallic catalysis and C-H activation strategies are emerging as powerful tools to create complex thiophene derivatives with precise control over the substitution pattern. A significant challenge remains in the selective functionalization of the thiophene ring, especially in the presence of multiple reactive sites.

Materials Science Applications: Thiophene-containing polymers, particularly polythiophenes, are at the forefront of organic electronics research. These materials are investigated for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). An emerging trend is the fine-tuning of the electronic properties of these polymers by altering the substitution pattern on the thiophene monomer. The introduction of different functional groups can influence the polymer's solubility, morphology, and electronic energy levels. The challenge lies in designing monomers that lead to polymers with high charge carrier mobility, stability, and processability.

Medicinal Chemistry and Drug Discovery: Thiophene derivatives are important scaffolds in medicinal chemistry, with many approved drugs containing this heterocyclic core. A current trend is the exploration of thiophenes as bioisosteres for phenyl groups, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The challenge is to understand the structure-activity relationships (SAR) of substituted thiophenes to rationally design new therapeutic agents with high efficacy and low toxicity.

Potential Avenues for Further Research and Applications

Given the limited existing research on this compound, there are numerous promising avenues for future investigation that could unlock its scientific and technological potential.

Fundamental Synthesis and Characterization: The most immediate avenue for research is the development of a robust and scalable synthesis for this compound. Following its successful synthesis, a thorough characterization of its fundamental properties is crucial. This would include detailed spectroscopic analysis (NMR, IR, UV-Vis), determination of its photophysical properties (fluorescence quantum yield, lifetime), and electrochemical characterization (oxidation and reduction potentials).

Polymer Chemistry and Materials Science: A significant area of potential is the use of this compound as a monomer for the synthesis of novel conducting polymers. The specific substitution pattern of this monomer could lead to polymers with unique electronic and morphological properties. Future research could focus on its electropolymerization or its use in cross-coupling polymerization reactions. The resulting polymers should be investigated for their potential in electronic devices.

Medicinal Chemistry Scaffolding: The this compound core could serve as a novel scaffold for the design of new biologically active molecules. Its structural features could be exploited to interact with specific biological targets. Initial research could involve computational docking studies to predict potential protein targets, followed by the synthesis of a library of derivatives for biological screening.

Catalysis and Organic Synthesis: Substituted thiophenes can also act as ligands in organometallic catalysis or as key intermediates in the synthesis of more complex molecules. Future work could explore the coordination chemistry of this compound with various transition metals and investigate the catalytic activity of the resulting complexes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-2-phenylthiophene, and how can reaction conditions be optimized?

- Methodology : Common approaches involve cyclization of precursors (e.g., thiophene derivatives) under reflux with anhydrides or coupling agents. For example, describes refluxing intermediates in dry CH2Cl2 under nitrogen, followed by purification via reverse-phase HPLC (30%→100% methanol-water gradient) . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of anhydride), solvent choice, and reaction time.

- Data : Typical yields range from 47% to 67%, with purity confirmed by NMR and IR spectroscopy.

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound derivatives?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm). highlights the use of NMR to confirm substitution patterns and ester functionalities .

- IR Spectroscopy : Identify C=O (1650–1750 cm<sup>-1</sup>), C-O (1200–1300 cm<sup>-1</sup>), and C=C (1450–1600 cm<sup>-1</sup>) stretches .

Q. What safety protocols are recommended for handling thiophene derivatives in laboratory settings?

- Methodology :

- Use PPE (nitrile gloves, face shields) and engineering controls (fume hoods) as per .

- Avoid skin contact with hygroscopic intermediates; wash hands post-handling .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound derivatives be resolved?

- Methodology :

- For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or compare with computed spectra () .

- Resolve crystallographic discrepancies via single-crystal X-ray diffraction (e.g., ’s use of X-ray for phosphazene derivatives) .

- Case Study : In , IR and NMR data cross-validate ester and amide functionalities, minimizing misinterpretation .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

- Methodology :

- Optimize stepwise reactions: e.g., achieved 67% yield by refluxing intermediates for 12–24 hours .

- Use microwave-assisted synthesis () to accelerate reactions and reduce side products .

- Data :

| Step | Reaction Time | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | 24 h | 67% | >95% |

| Functionalization | 3 days | 47% | 90% |

Q. How can computational tools predict the biological activity or reactivity of this compound derivatives?

- Methodology :

- Use PubChem-derived InChI keys () for docking studies or DFT calculations .

- Analyze SMILES strings (e.g.,

C12H11NO3S2in ) to model interactions with biological targets .

Q. What are the mechanistic insights into the electrophilic substitution reactions of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.